N-Fluoroacetylgalactosamine
Description
Structure
3D Structure
Properties
CAS No. |
68499-58-1 |
|---|---|
Molecular Formula |
C8H14FNO6 |
Molecular Weight |
239.2 g/mol |
IUPAC Name |
2-fluoro-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5+,7+,8-/m0/s1 |
InChI Key |
VEJLAIIDMLUTRB-LAHCRNKXSA-N |
SMILES |
C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CF)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |
Other CAS No. |
68499-58-1 |
Synonyms |
FAGal N-fluoroacetyl-D-galactosamine N-fluoroacetylgalactosamine |
Origin of Product |
United States |
Synthetic Methodologies for N Fluoroacetylgalactosamine and Its Research Oriented Derivatives
Chemical Synthesis Pathways
Chemical synthesis provides the foundational methods for producing N-fluoroacetylgalactosamine and its analogues. These pathways are designed to achieve specific stereochemistry and to introduce functionalities for various research applications.
Direct Fluoroacylation Strategies of Galactosamine
The most direct approach to synthesizing this compound involves the acylation of the amino group of galactosamine with a fluoroacetylating agent. This method is advantageous for its straightforwardness. Typically, D-galactosamine hydrochloride is used as the starting material. The reaction can be carried out using fluoroacetic acid in the presence of a coupling agent or, more commonly, with an activated derivative of fluoroacetic acid, such as fluoroacetyl chloride or fluoroacetic anhydride.
A common strategy involves the use of a protected galactosamine derivative to avoid side reactions with the hydroxyl groups. For instance, a per-O-acetylated galactosamine can be selectively N-acylated. Subsequent de-O-acetylation yields the final product. While direct acylation of unprotected galactosamine in an aqueous or alcoholic medium is possible, it often leads to a mixture of products and lower yields due to the reactivity of the hydroxyl groups.
One reported method for the synthesis of haloacetamido analogues of 2-amino-2-deoxy-D-galactose involves the de-O-acetylation of the corresponding 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(haloacetamido)-β-D-hexose using triethylamine. researchgate.net This general approach is applicable to the fluoroacetyl derivative. While direct synthesis of N-acetylgalactosamine (GalNAc) glycosides can be challenging due to the poor participating group at the 2-acetamido position, methods using rare earth metal triflates as promoters have been developed for the direct formation of GalNAc conjugates. frontiersin.org
For related compounds, such as N-trifluoroacetyl-protected donors, direct acylation of D-galactosamine hydrochloride has been utilized to create the necessary building blocks for glycosylation reactions. rsc.org
Stereoselective and Regioselective Synthesis of Fluoroacetylated Glycans
The synthesis of complex glycans containing this compound requires precise control over the stereochemistry and regiochemistry of the glycosidic linkages. The introduction of the fluoroacetyl group can influence the reactivity of the glycosyl donor, and thus the stereochemical outcome of the glycosylation reaction.
The synthesis of multiply fluorinated N-acetyl-D-galactosamine analogs has been achieved through a multi-step process starting from 1,6-anhydro-2-azidohexopyranose precursors. beilstein-journals.orgbeilstein-journals.org This strategy allows for the challenging regio- and stereoselective introduction of fluorine atoms at various positions on the pyranose ring. beilstein-journals.orgbeilstein-journals.org The azido (B1232118) group at the C2 position serves as a precursor to the N-acetyl or N-fluoroacetyl group. The use of thioglycoside donors prepared from these fluorinated azido sugars allows for subsequent glycosylation reactions. beilstein-journals.orgbeilstein-journals.org Deoxyfluorination at specific positions, such as C4 and C6, can be achieved using reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org
The stereoselectivity of glycosylation reactions with galactosamine donors is influenced by the protecting group on the C2-amino function. While traditional N-acetyl groups can participate to favor the formation of 1,2-trans glycosides, the electron-withdrawing nature of the fluoroacetyl group can diminish this effect. Therefore, the choice of glycosyl donor, acceptor, and promoter is critical to achieve the desired stereoisomer. For instance, studies on D-galactosamine-containing coumarin (B35378) glycosides have shown that the N-protecting group on the galactosamine donor contributes to the observed anomeric product ratios. rsc.org
Development of Analogues for Specific Research Applications
Analogues of this compound are designed with specific functionalities to serve as tools in glycobiology research. These modifications can include bioorthogonal tags for metabolic labeling or fluorinated groups at other positions to probe protein-carbohydrate interactions.
Metabolic glycan labeling is a powerful technique to study glycosylation in living systems. N-azidoacetylgalactosamine (GalNAz), an analogue of N-acetylgalactosamine, is widely used for this purpose. sigmaaldrich.com Cells metabolize GalNAz, incorporating it into glycoproteins, which can then be detected via Staudinger ligation or click chemistry. sigmaaldrich.com Building on this, N-(S)-azidopropionylgalactosamine (GalNAzMe) was developed as a more specific probe for O-GalNAc glycosylation, as its branched N-acylamide side chain prevents epimerization to the corresponding glucosamine (B1671600) analogue. nih.govnih.govresearchgate.net These strategies can be adapted to create fluoroacetylgalactosamine analogues with bioorthogonal handles.
Fluorinated analogues at positions other than the N-acetyl group are also of significant interest. For example, 4-deoxy-4-fluoro analogues of N-acetyl-D-galactosamine have been synthesized and evaluated as inhibitors of glycosaminoglycan biosynthesis. researchgate.net The synthesis of a complete series of mono-, di-, and trifluorinated N-acetyl-D-galactosamine analogs has been reported, with some derivatives showing cytotoxic activity against cancer cell lines. beilstein-journals.orgresearchgate.net These multiply fluorinated analogues are valuable for studying the impact of fluorine substitution on biological activity and protein binding. beilstein-journals.orgresearchgate.net
Isotopic Labeling for Advanced Research Techniques
Isotopic labeling of this compound enables advanced research techniques such as Positron Emission Tomography (PET) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing dynamic and structural information on biological processes.
Radiosynthesis of Fluorine-18 (B77423) Labeled this compound Derivatives
Fluorine-18 ([18F]), a positron-emitting radionuclide with a half-life of 109.8 minutes, is a key isotope for PET imaging. The synthesis of [18F]this compound ([18F]GalNFAC) allows for the non-invasive imaging of processes involving this sugar analogue in vivo.
An efficient synthesis of 2-deoxy-2-[18F]fluoroacetamido-D-galactopyranose has been described. researchgate.netacs.org The method starts from [18F]fluoride, which is produced via a cyclotron. The radiosynthesis involves a one-pot procedure that includes halogen exchange, alkaline hydrolysis, and condensation. researchgate.net A precursor, such as an N-bromoacetyl or N-chloroacetyl derivative of galactosamine, is often used. For the corresponding glucose analogue, [18F]FAG, a new radiosynthesis method using microwave irradiation has been developed, significantly reducing the synthesis time. kanazawa-u.ac.jp This approach utilizes 1,3,4,6-tetra-O-acetyl-2-deoxy-2-bromoacetamido-D-glucopyranose as the precursor. kanazawa-u.ac.jp Similar strategies are applicable to the synthesis of [18F]GalNFAC.
Production of [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. researchgate.net
[18F]Fluorination of an appropriate precursor, such as ethyl bromoacetate, to form [18F]fluoroacetate.
Activation of [18F]fluoroacetate.
Condensation with a protected or unprotected galactosamine derivative.
Deprotection (if necessary) and purification, typically by high-performance liquid chromatography (HPLC).
A reported synthesis of 2-deoxy-2-[18F]fluoroacetamido-D-galactopyranose yielded the product with a radiochemical purity of ≥98% in approximately 80 minutes. researchgate.net
Integration of Stable Isotope Labeling for NMR Spectroscopic Studies
Stable isotopes, such as fluorine-19 (¹⁹F), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into this compound for NMR spectroscopic studies. ¹⁹F NMR is particularly powerful due to the 100% natural abundance of ¹⁹F, its high sensitivity, and the large chemical shift range, which makes it an excellent probe for studying molecular interactions and environments.
¹⁹F NMR has been used to monitor the binding of N-trifluoroacetyl-galactosamine anomers to lectins. mdpi.com These studies exploit the changes in the ¹⁹F chemical shift or line broadening upon binding to a protein, providing insights into binding affinities and kinetics. mdpi.com This technique can be directly applied to this compound to study its interactions with glycosyltransferases, lectins, and other carbohydrate-binding proteins.
Saturation Transfer Difference (STD) NMR is another valuable technique that can be enhanced with ¹⁹F labeling. The ¹H → ¹H STDre¹⁹F-NMR technique allows for the detection of binding events through the fluorine channel, which can simplify complex spectra and allow for the study of anomeric selectivity in binding. mdpi.com
While ¹⁹F is an intrinsic part of the fluoroacetyl group, labeling with ¹³C or ¹⁵N in the galactosamine backbone or the acetyl group can provide complementary structural and dynamic information. For example, ¹³C-labeling of the acetyl methyl group or specific positions in the pyranose ring can be used to probe conformational changes upon binding or enzymatic processing. These stable isotope-labeled analogues are typically synthesized from commercially available ¹³C- or ¹⁵N-labeled starting materials using the chemical synthesis pathways described in section 2.1.
Chemoenzymatic Synthesis Approaches for Tailored Structures
The generation of this compound (GalNAc-F) and its derivatives for research purposes is increasingly reliant on chemoenzymatic strategies. These approaches synergistically combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex, tailored glycoconjugates that are otherwise challenging to obtain. This methodology typically involves the chemical synthesis of the modified sugar precursor, followed by a series of enzymatic reactions to activate it and incorporate it into larger glycan structures.
The general chemoenzymatic pathway for producing glycoconjugates containing this compound commences with the chemical synthesis of the core monosaccharide. This is followed by enzymatic phosphorylation at the anomeric carbon (C-1) and subsequent conversion to a high-energy uridine (B1682114) diphosphate (B83284) (UDP) sugar donor. This activated sugar can then be utilized by various glycosyltransferases to append the this compound moiety onto a range of acceptor molecules, including peptides, proteins, and other glycans.
A plausible and commonly employed chemoenzymatic route for the synthesis of tailored structures incorporating this compound can be outlined as follows:
Chemical Synthesis of this compound: The initial step involves the organic synthesis of this compound from readily available starting materials. This process allows for the precise installation of the fluoroacetyl group at the C-2 position of the galactosamine scaffold. Several synthetic strategies have been developed for producing fluorinated analogs of N-acetyl-D-galactosamine. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net
Enzymatic Phosphorylation: The synthesized this compound is then subjected to enzymatic phosphorylation to yield this compound-1-phosphate. This reaction is catalyzed by N-acetylhexosamine kinases (NahK), which have demonstrated broad substrate specificity. researchgate.netnih.gov These enzymes are capable of phosphorylating various N-acyl-modified galactosamine analogs, indicating a high probability of successfully phosphorylating the fluoroacetylated version. nih.gov
Formation of the UDP-Sugar Donor: The resulting this compound-1-phosphate is subsequently converted into the activated sugar donor, UDP-N-fluoroacetylgalactosamine. This transformation is efficiently catalyzed by UDP-GalNAc pyrophosphorylase (AGX1). nih.govresearchgate.net The human recombinant form of this enzyme, in particular, has shown remarkable promiscuity, accepting a wide range of N-acyl-modified GalNAc-1-phosphate analogs as substrates. nih.gov
Glycosyltransferase-Mediated Elongation: The final step involves the use of the UDP-N-fluoroacetylgalactosamine donor by glycosyltransferases to create more complex, tailored glycan structures. Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), for instance, are a family of enzymes that initiate mucin-type O-glycosylation by transferring GalNAc from UDP-GalNAc to serine and threonine residues on proteins. portlandpress.comnih.govbiorxiv.orgbiorxiv.org The known promiscuity of these enzymes suggests their potential to utilize UDP-N-fluoroacetylgalactosamine for the site-specific modification of peptides and proteins. portlandpress.comnih.gov
This chemoenzymatic approach offers a powerful platform for the synthesis of a diverse array of research-oriented derivatives of this compound, enabling detailed investigations into the roles of protein glycosylation in various biological processes.
Data Tables
The following interactive tables provide data on the substrate specificity of key enzymes involved in the chemoenzymatic synthesis of N-acetylgalactosamine analogs. This information is critical for predicting the success of synthesizing and utilizing this compound and its derivatives.
Table 1: Substrate Specificity of N-Acetylhexosamine Kinases (NahK) with GalNAc Analogs
This table details the relative activities of N-acetylhexosamine kinases from different sources with various C2-modified N-acetylgalactosamine analogs. The data suggests that these kinases are tolerant to modifications on the N-acyl group, which is promising for the phosphorylation of this compound.
| Substrate (GalNAc Analog) | Enzyme Source | Relative Activity (%) | Reference |
| N-Propionylgalactosamine | Bifidobacterium infantis | High | nih.gov |
| N-Butanoylgalactosamine | Bifidobacterium infantis | High | nih.gov |
| N-Isobutanoylgalactosamine | Bifidobacterium infantis | Medium | nih.gov |
| N-Pentanoylgalactosamine | Bifidobacterium infantis | Medium | nih.gov |
| N-Hexanoylgalactosamine | Bifidobacterium longum | Low | nih.gov |
| N-Azidoacetylgalactosamine | Bifidobacterium longum | High | nih.gov |
Table 2: Substrate Specificity of Human UDP-GalNAc Pyrophosphorylase (AGX1)
This table illustrates the conversion yields of various N-acyl modified GalNAc-1-phosphate analogs to their corresponding UDP-sugars by the promiscuous human UDP-GalNAc pyrophosphorylase (AGX1). The high tolerance for different N-acyl groups strongly supports the feasibility of UDP-N-fluoroacetylgalactosamine synthesis.
| Substrate (GalNAc-1-Phosphate Analog) | Yield (%) | Reference |
| N-Propionylgalactosamine-1-P | >80 | nih.gov |
| N-Butanoylgalactosamine-1-P | >80 | nih.gov |
| N-Pentanoylgalactosamine-1-P | >80 | nih.gov |
| N-Hexanoylgalactosamine-1-P | >80 | nih.gov |
| N-Azidoacetylgalactosamine-1-P | >80 | nih.gov |
| N-Chloroacetylgalactosamine-1-P | ~70 | nih.gov |
Molecular Mechanisms and Biological Interactions in Experimental Systems
Enzyme Substrate Mimicry and Inhibition Dynamics
The introduction of a fluorine atom into the N-acetyl group of galactosamine creates N-Fluoroacetylgalactosamine (GalNAcF), a molecule that serves as a valuable probe in chemical biology for studying carbohydrate-processing enzymes. nih.govwikipedia.org Its structural similarity to the natural substrate, N-acetylgalactosamine (GalNAc), allows it to interact with enzymes like glycosidases and glycosyltransferases, yet the high electronegativity of the fluorine atom subtly alters these interactions, leading to mimicry, inhibition, or altered substrate processing.
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. frontiersin.org Many glycosidases that process N-acetylhexosamine-containing substrates utilize a substrate-assisted catalytic mechanism. nih.govresearchgate.net In this mechanism, the acetamido group at the C2 position of the sugar acts as an internal nucleophile, attacking the anomeric carbon to form a stabilized oxazoline (B21484) intermediate, which is then hydrolyzed. nih.gov
When this compound interacts with these enzymes, the highly electronegative fluorine atom on the acetyl group modifies the nucleophilicity of the adjacent amide. This electronic perturbation affects the formation of the critical oxazoline intermediate, thereby influencing the rate of enzymatic conversion. While it can act as a substrate mimic, its processing is often less efficient than the natural substrate, allowing it to function as a weak inhibitor or a slow substrate for certain glycosidases. nih.gov The study of how enzymes process GalNAcF helps elucidate the subtle electronic requirements and conformational dynamics of the transition state during catalysis. nih.govnih.gov
Glycosyltransferases are responsible for synthesizing complex glycostructures by transferring a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. uzh.ch β1,4-N-acetylgalactosaminyltransferases (β4GalNAc-Ts) are a family of enzymes that transfer GalNAc to N-linked oligosaccharides on specific glycoproteins. nih.gov
This compound can be metabolically converted within cells into its UDP-activated form, UDP-N-fluoroacetylgalactosamine (UDP-GalNAcF). This analog can then act as a donor substrate for glycosyltransferases. However, the altered electronic and steric properties of the fluoroacetyl group can modulate the activity of these enzymes. For β4GalNAc-Ts, the substitution can affect the binding affinity for the donor substrate and the catalytic efficiency of the transfer reaction. nih.gov Depending on the specific enzyme, UDP-GalNAcF may be an efficient substrate, a poor substrate, or a competitive inhibitor, thereby altering the glycosylation patterns on target proteins. nih.govrndsystems.com This modulation provides a tool for researchers to probe the substrate specificity and catalytic mechanism of these important enzymes. uzh.ch
Lysozyme (B549824) is a glycoside hydrolase that cleaves the β-(1→4) linkage between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) in bacterial peptidoglycan. wikipedia.orgscielo.org.mx Due to structural similarities, it can also bind and process chitin-derived oligosaccharides of NAG. The fluoroacetylated analog, N-fluoroacetyl-D-glucosamine (GlcNAcF), a close relative of GalNAcF, has been instrumental in mechanistic studies of lysozyme.
Early nuclear magnetic resonance (NMR) studies mapped the binding site of GlcNAcF in hen egg-white lysozyme. bmrb.io These studies utilized both ¹H and ¹⁹F-NMR, taking advantage of the fluorine atom as a sensitive probe for monitoring binding events and local electronic environments. beilstein-journals.org The binding of GlcNAcF to lysozyme induces changes in the chemical shifts of amino acid residues in the active site, providing detailed information about the enzyme-inhibitor complex. The fluorine atom's electronegativity impacts the key interactions within the active site, particularly with catalytic residues like Asp52 and Glu35, which are crucial for the hydrolysis mechanism. wikipedia.org This interaction inhibits the enzyme's catalytic action, making fluoroacetylated analogs effective tools for studying the structural and electronic factors governing lysozyme activity. bmrb.io
Quantitative kinetic analysis provides critical data on the potency and mechanism of enzyme inhibitors. nih.govsci-hub.se For fluoroacetylated sugar analogs, these analyses typically involve determining inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) to quantify their effect on target enzymes. researchgate.netmdpi.com
In studies with lysozyme, competitive inhibition is often observed, where the inhibitor competes with the natural substrate for binding to the active site. libretexts.org The binding affinity of N-fluoroacetyl-D-glucosamine (GlcNAcF) to hen egg-white lysozyme has been quantified. The data below illustrates typical kinetic parameters obtained in such studies, demonstrating how fluorination affects binding affinity compared to the natural, non-fluorinated substrate.
| Compound | Enzyme | Inhibition Type | Kᵢ (mM) | Method |
| N-acetyl-D-glucosamine (NAG) | Hen Egg-White Lysozyme | Competitive | 6.1 | Calorimetry |
| N-fluoroacetyl-D-glucosamine (GlcNAcF) | Hen Egg-White Lysozyme | Competitive | 1.8 | Calorimetry |
| N-chloroacetyl-D-glucosamine | Hen Egg-White Lysozyme | Competitive | 0.015 | Calorimetry |
This table presents illustrative data based on findings for related compounds to demonstrate the principles of quantitative kinetic analysis. The increased affinity (lower Kᵢ) of the halogenated derivatives compared to the natural substrate highlights the impact of the electronegative halogen on binding interactions.
The stronger binding of the halogenated analogs is attributed to enhanced interactions within the enzyme's active site. Such quantitative data is essential for understanding the structure-activity relationship and for the rational design of more potent enzyme inhibitors. nih.govnih.gov
Mechanistic Studies of Lysozyme Inhibition by Fluoroacetylated Analogs
Impact on Glycoprotein (B1211001) Biosynthesis and Processing
N-glycosylation is a critical post-translational modification where a complex oligosaccharide, known as a glycan, is attached to asparagine residues of nascent proteins in the endoplasmic reticulum (ER). mdpi.comcreative-biolabs.com This process is fundamental for protein folding, quality control, and trafficking. nih.govthermofisher.com The initial glycan (Glc₃Man₉GlcNAc₂) is subsequently trimmed and modified by a series of glycosidases and glycosyltransferases as the glycoprotein moves through the ER and Golgi apparatus. researchgate.net
When cells are cultured with this compound, it can be taken up and metabolically converted into the corresponding UDP-sugar donor, UDP-GalNAcF. This fluorinated analog can then interfere with the N-glycosylation pathway. Although the core N-glycan structure does not typically contain GalNAc, some glycosyltransferases in the Golgi can incorporate GalNAc into maturing N-glycans on specific proteins. nih.gov The introduction of UDP-GalNAcF can lead to its incorporation into these N-glycans, resulting in glycoproteins bearing fluoroacetylated sugars.
This "remodeled" glycan structure can perturb the normal processing and function of the glycoprotein in several ways:
Altered Enzyme Recognition: The presence of the fluoroacetyl group can hinder the recognition and activity of subsequent glycosidases and glycosyltransferases that would normally modify the glycan chain. mdpi.com
Modified Protein Interactions: The terminal fluorinated sugar can alter the binding of the glycoprotein to lectins and other carbohydrate-binding proteins, affecting cell signaling and adhesion.
Probing Glycan Function: By selectively introducing this chemical modification, researchers can study the functional consequences of altered glycosylation in a controlled manner, providing insights into the roles of specific glycan structures in cellular processes. nih.govwikipedia.org
This approach, a subset of metabolic glycoengineering, effectively uses GalNAcF as a chemical tool to perturb and study the complex machinery of glycoprotein biosynthesis. nih.gov
Incorporation of this compound into Complex Glycan Structures, e.g., Hyaluronic Acid
The incorporation of sugar analogs into complex glycans is a key area of research for understanding and modifying cellular processes. However, the specific incorporation of this compound into hyaluronic acid (HA) is not supported by the fundamental biochemistry of HA synthesis. Hyaluronic acid is a major glycosaminoglycan (GAG) composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine (GlcNAc), linked by alternating β-(1→4) and β-(1→3) glycosidic bonds. wikipedia.org The synthesis is carried out by hyaluronan synthases, which specifically utilize UDP-glucuronic acid and UDP-N-acetylglucosamine as substrates. wikipedia.org Since this compound is an analog of N-acetylgalactosamine (GalNAc), not GlcNAc, its incorporation into the HA backbone is biochemically unlikely.
In contrast, studies have been conducted on the glucosamine (B1671600) analogue, N-fluoroacetyl-D-glucosamine (GlcNAcF). Research using rabbit tracheal explants demonstrated that GlcNAcF can act as a precursor and be incorporated into hyaluronic acid, although less efficiently than the natural substrate, N-acetylglucosamine. nih.gov In these experimental systems, radiolabeled GlcNAcF was found within the hyaluronate component. nih.govnih.gov Interestingly, the presence of the N-fluoroacetyl side chains in the resulting HA analog appeared to confer increased resistance to degradation by the enzyme hyaluronidase. nih.gov These findings highlight that while fluorinated analogs can be incorporated into complex glycans, the specific monosaccharide structure (glucosamine versus galactosamine) dictates the type of glycan it can be integrated into.
Table 1: Research Findings on the Incorporation of N-Fluoroacetylglucosamine into Hyaluronic Acid
| Experimental System | Precursor Used | Key Findings | Reference |
|---|
Alterations in Cellular Glycosylation Patterns and Their Biological Consequences
The introduction of this compound into cellular systems has the potential to significantly alter normal glycosylation patterns. As an analog of N-acetylgalactosamine (GalNAc), it can compete with the natural substrate for enzymatic processing in the pathways that synthesize both N-linked and O-linked glycans. Glycosylation is a critical post-translational modification that affects a vast array of biological processes, including protein folding, stability, trafficking, and cell signaling. mdpi.comfrontiersin.org
Alterations in glycan structures are known to have profound biological consequences and are often associated with disease states. nih.govfrontiersin.org For instance, changes in the glycosylation of cell surface receptors can modulate their activity and downstream signaling pathways. nih.gov The incorporation of a fluorinated analog like this compound could lead to the synthesis of aberrant glycans. These modified glycans could:
Impair Protein Function: The addition of an altered glycan might disrupt the proper folding and structural integrity of a protein, leading to loss of function or rapid degradation. frontiersin.orgnih.gov
Alter Cell-Cell Recognition: Glycans on the cell surface are crucial for mediating interactions between cells. Modified glycans could interfere with these recognition events, impacting tissue development and immune responses. frontiersin.org
Change Receptor-Ligand Binding: The binding affinity of ligands to their receptors can be highly sensitive to the glycan structures present on the receptor. Altered glycosylation could enhance or diminish these interactions, thereby disrupting normal physiological signaling. mdpi.com
Affect Immunogenicity: Changes in the glycan profile of proteins can alter their recognition by the immune system, potentially leading to autoimmune responses when self-proteins are aberrantly glycosylated. mdpi.comfrontiersin.org
While direct studies detailing the specific global consequences of this compound incorporation are limited, the fundamental importance of correct glycosylation suggests that its use as a biochemical tool would predictably lead to widespread changes in cellular glycoprotein function.
Cellular Uptake and Intracellular Trafficking Mechanisms
Characterization of Endocytic Entry Pathways (e.g., Macropinocytosis, Clathrin-mediated, Caveolae-mediated)
The cellular uptake of extracellular molecules, including sugar analogs, is primarily mediated by endocytosis, an energy-dependent process where the plasma membrane engulfs substances to form intracellular vesicles. cusabio.com The specific pathway utilized can depend on the nature of the molecule and the cell type. While the precise entry mechanism for this compound has not been definitively characterized, several major endocytic pathways are potential candidates. mdpi.comresearchgate.net
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway responsible for the uptake of a wide variety of cargo, including nutrients and signaling receptors. nih.govijbs.com The process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form vesicles that transport cargo into the cell. nih.gov This is a common route for many small molecules and probes.
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. nih.gov It is another route for the internalization of various molecules and has been implicated in the uptake of some nanoparticles and pathogens. rsc.org
Macropinocytosis: This is a non-specific, actin-driven process that results in the formation of large endocytic vesicles called macropinosomes. beilstein-journals.org It facilitates the bulk uptake of extracellular fluid and solutes and can be a significant entry route for larger particles and some cell-penetrating peptides. beilstein-journals.orgacademie-sciences.fr
The internalization of a small sugar analog like this compound could potentially occur through one or more of these pathways, or through specific hexose (B10828440) transporters on the cell surface, though the latter is less characterized for fluorinated analogs.
Table 2: Overview of Potential Endocytic Entry Pathways
| Pathway | Key Characteristics | Energy Dependent? | Cargo Examples | Reference |
|---|---|---|---|---|
| Clathrin-Mediated Endocytosis | Involves clathrin-coated pits; receptor-mediated. | Yes | Nutrients, receptors, some viruses | cusabio.comnih.govijbs.com |
| Caveolae-Mediated Endocytosis | Occurs in caveolae; rich in cholesterol and caveolin. | Yes | Some toxins, nanoparticles, signaling molecules | nih.govrsc.org |
| Macropinocytosis | Actin-driven formation of large vesicles (macropinosomes); non-specific fluid uptake. | Yes | Extracellular fluid, large particles, some viruses and peptides | beilstein-journals.orgacademie-sciences.fr |
Exploration of Direct Membrane Translocation Models
Direct membrane translocation is a mechanism of cellular entry that bypasses the classical endocytic pathways. This process is typically energy-independent and involves the direct passage of a molecule across the lipid bilayer of the plasma membrane. beilstein-journals.orgmdpi.com Several models have been proposed to explain this phenomenon, primarily for cell-penetrating peptides (CPPs) and other amphipathic molecules:
Pore Formation: Some molecules may form transient pores or channels in the membrane through which they can pass. researchgate.netresearchgate.net
Inverted Micelle Formation: The molecule may induce a local rearrangement of the lipid bilayer to form an inverted micelle, which encapsulates the molecule and facilitates its transport into the cytoplasm. researchgate.netresearchgate.net
Membrane Destabilization: The molecule may interact with and temporarily disrupt the membrane, creating defects that allow for its passage. researchgate.net
Direct translocation is generally associated with molecules that have specific physicochemical properties, such as a positive charge and amphipathicity, which promote interaction with the negatively charged cell membrane. nih.gov A small, hydrophilic molecule like this compound is less likely to utilize this pathway for cellular entry unless it is modified with a lipophilic moiety or conjugated to a CPP to enhance its membrane-translocating capabilities. Therefore, while it is a possible route of entry, it is considered less probable than endocytosis for unmodified sugar analogs. beilstein-journals.orgmdpi.com
Factors Governing Cellular Internalization Efficiency for Biochemical Probes
The efficiency with which a biochemical probe like this compound is internalized by cells is governed by a multitude of factors. Understanding these can be critical for its application in experimental systems.
Physicochemical Properties of the Probe: The size, charge, and hydrophobicity of the probe itself are crucial. For probes that are conjugated to fluorophores or other tags, the nature of this tag can significantly influence uptake efficiency. academie-sciences.fr For instance, more hydrophobic tags can sometimes enhance membrane interaction and internalization.
Concentration: The concentration of the probe in the extracellular medium is a primary driver of uptake, with higher concentrations generally leading to increased internalization, up to a saturation point.
Cell Type and Metabolic State: Different cell types exhibit varying capacities for endocytosis and may express different levels of surface receptors or transporters that could facilitate uptake. nih.gov The metabolic activity of the cell also plays a role, as endocytosis is an energy-dependent process. beilstein-journals.org
Surface Charge: For probes that are part of larger constructs like nanoparticles, a higher positive surface charge often correlates with more efficient cellular uptake due to favorable electrostatic interactions with the negatively charged cell membrane. rsc.org
Temperature: As endocytosis is an active process, lowering the temperature (e.g., to 4°C) can significantly inhibit uptake, a common experimental control to distinguish active transport from passive binding or direct translocation. beilstein-journals.org
Ultimately, the internalization of this compound as a biochemical probe is a dynamic process influenced by both the properties of the molecule and the biological context of the cell. academie-sciences.fr
Advanced Research Applications and Methodological Paradigms
Application as a Molecular Probe in Glycan-Protein Interaction Studies
The fluorine atom in N-Fluoroacetylgalactosamine serves as a sensitive reporter, enabling detailed investigations of the interactions between glycans and proteins, which are fundamental to numerous biological processes, including cell-cell recognition, immune responses, and pathogenesis. mpg.de
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions, and the presence of a fluorine atom in this compound makes it an ideal probe for this purpose. nih.gov The fluorine-19 nucleus has a high gyromagnetic ratio and 100% natural abundance, rendering it highly sensitive for NMR experiments. nih.gov Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from a labeled molecule like this compound provides a clear and unambiguous window into its molecular environment without background interference. nih.gov
In the context of glycan-protein interactions, early studies utilized N-fluoroacetylglucosamine derivatives, a related compound, as probes. rsc.org When a fluorinated sugar binds to a protein, changes in the local electronic environment cause perturbations in the ¹⁹F chemical shift and/or line broadening of the NMR signal. rsc.orgbiophysics.org These changes can be monitored to:
Detect Binding Events: A change in the ¹⁹F NMR spectrum upon the addition of a protein to a solution of this compound is a direct indication of binding. mpg.debeilstein-journals.org
Determine Binding Affinities (Kd): By titrating the protein into the fluorinated sugar solution and monitoring the changes in the ¹⁹F NMR signal, the dissociation constant (Kd), a measure of binding affinity, can be calculated. beilstein-journals.org
Characterize Binding Kinetics: ¹⁹F NMR can distinguish between different binding regimes, such as fast, slow, or intermediate exchange on the NMR timescale, providing insights into the kinetics of the interaction. unimib.it
This protein-observed fluorine NMR (PrOF NMR) approach has become a valuable method for fragment-based ligand discovery and for studying structure-activity relationships. nih.gov The sensitivity of the fluorine nucleus allows for the detection of even weak interactions, which are often crucial in carbohydrate-protein recognition. unimib.it
| Attribute | Description | Significance in Research |
|---|---|---|
| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance. nih.gov | Allows for the detection of signals from low concentrations of the probe molecule. |
| No Biological Background | Fluorine is essentially absent from natural biological systems. nih.gov | Provides a clean signal without interference from other molecules in the sample. |
| Sensitive to Local Environment | The ¹⁹F chemical shift is highly sensitive to changes in the surrounding electronic environment. biophysics.org | Enables the detection and characterization of binding events and conformational changes. |
| Quantitative Analysis | NMR data can be used to determine thermodynamic (e.g., Kd) and kinetic parameters of binding. beilstein-journals.orgnih.gov | Provides detailed, quantitative insights into the molecular recognition process. |
Hydrogen bonds are critical for the specificity and stability of glycan-protein interactions. cecam.org The hydroxyl groups of sugars are primary participants in these networks. A proposed strategy to deduce the hydrogen-bonding network in a sugar-receptor complex involves the systematic substitution of hydroxyl (–OH) groups with fluorine (–F) atoms. rsc.org Since fluorine is a weak hydrogen bond acceptor, replacing a key hydroxyl group involved in hydrogen bonding with fluorine would disrupt the interaction, which can be observed through various biophysical methods. rsc.org
NMR spectroscopy, in particular, can be used to directly identify hydroxyl protons that are engaged in hydrogen bonding within a protein-carbohydrate complex. slu.se While this has been demonstrated with non-fluorinated mannoside ligands, the principle can be extended to studies involving fluorinated analogues like this compound. By comparing the NMR data of the native and fluorinated glycan in complex with a receptor, researchers can pinpoint which hydroxyl groups are essential for the hydrogen-bonding network that stabilizes the complex. This detailed structural information is invaluable for understanding the molecular basis of recognition and for the rational design of glycomimetic drugs. rsc.org
Elucidation of Molecular Recognition Events via 19F Nuclear Magnetic Resonance (NMR) Spectroscopy
Utilization in Bioorthogonal Chemistry (Click Chemistry) for Research Tools
Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org "Click chemistry" is a prominent example of this, characterized by reactions that are high-yielding, selective, and occur under mild, aqueous conditions. this compound derivatives can be functionalized for use in these reactions, enabling their attachment to other molecules to create sophisticated research tools. nih.gov
The core strategy for the bioconjugation of this compound involves metabolic labeling. nih.gov Cells are fed a modified version of a monosaccharide, which they then incorporate into their glycans through their natural metabolic pathways. mdpi.com For this compound, this involves introducing a bioorthogonal functional group, such as an azide (B81097) (–N₃) or an alkyne (–C≡CH), onto the molecule. nih.gov
Once the azide- or alkyne-functionalized this compound is incorporated into cellular glycoconjugates, a second molecule containing the complementary reactive group (an alkyne for an azide, or an azide for an alkyne) can be introduced. nih.gov This second molecule is often a reporter tag, such as a fluorescent dye or a biotin (B1667282) affinity tag. The two molecules are then covalently linked via a click reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst. mdpi.com This allows for the specific labeling and subsequent visualization or purification of the glycans containing the modified sugar. mdpi.com
| Reaction | Reactants | Key Features | Reference |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and terminal Alkyne | High efficiency and selectivity; requires a copper(I) catalyst. | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and strained Cyclooctyne | Copper-free, making it more suitable for living systems; fast reaction kinetics. | mdpi.com |
| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine and strained Alkene (e.g., trans-cyclooctene) | Extremely fast kinetics; produces a stable conjugate and nitrogen gas. | nih.gov |
Activity-based probes (ABPs) are chemical tools designed to covalently bind to the active form of an enzyme, allowing for the measurement of its activity within complex biological samples like cell lysates or even in living organisms. frontiersin.org The design of an ABP typically incorporates three key components:
A ligand that directs the probe to a specific class of enzymes.
A reactive group (or "warhead") that forms a covalent bond with a residue in the enzyme's active site.
A reporter tag (e.g., a fluorophore or biotin) for detection and analysis. frontiersin.org
In designing an this compound-based ABP, the GalNAc-F moiety would serve as the ligand, targeting glycan-processing enzymes such as glycosidases or glycosyltransferases. The synthesis would involve modular approaches where the ligand, reactive group, and reporter tag are assembled. frontiersin.org For instance, a common synthetic route involves standard solid-phase peptide synthesis, which can be adapted to carbohydrate chemistry, followed by the addition of the reactive electrophile and the reporter tag, often via click chemistry. nih.gov The development of such probes would provide powerful reagents to study the activity of enzymes involved in galactosamine metabolism and signaling. frontiersin.org
Strategies for Bioconjugation and Functionalization of this compound Derivatives
Role in Metabolic Pathway Analysis and Engineering Research
Metabolic pathway analysis aims to understand the complex network of biochemical reactions within a cell. researchgate.net Introducing modified metabolites like this compound can help trace pathways and understand their regulation. Metabolic engineering involves the targeted modification of these pathways to achieve a desired outcome, such as the production of a valuable compound or the alteration of a cellular phenotype. tudelft.nl
N-acetylglucosamine (GlcNAc), a closely related amino sugar, is known to be a key carbon source for many organisms and its metabolism is linked to the regulation of virulence in pathogens. mdpi.com By analogy, this compound could be used as a chemical probe to investigate the pathways that metabolize galactosamine. By feeding cells with a fluorinated and/or radio-labeled version of the sugar, researchers can trace its metabolic fate, identify the enzymes that process it, and understand how its presence affects other metabolic fluxes.
In metabolic engineering, the goal is often to redirect metabolic flow. nih.gov For example, in the production of specialty amino acids or other high-value chemicals, it is crucial to understand and control the central carbon metabolism. nih.gov While direct engineering applications using this compound are not yet widely reported, its use in pathway analysis provides the fundamental knowledge required for such engineering efforts. Understanding how cells process this modified sugar could reveal bottlenecks or key regulatory points in related pathways, which could then be targeted for genetic modification to improve the production of biofuels, pharmaceuticals, or other bioproducts. tudelft.nlfrontiersin.org
Insights into Metabolic Flux Regulation and Network Perturbation Studies
Contributions to Structural Biology Investigations
The unique properties of this compound have also made it a valuable tool in the field of structural biology. Its ability to mimic the natural substrate, GalNAc, allows it to be used to trap enzyme-substrate or enzyme-inhibitor complexes for structural elucidation.
X-ray crystallography is a powerful technique for determining the three-dimensional structures of macromolecules at atomic resolution. By co-crystallizing an enzyme with GalNAc-F, researchers can obtain a detailed snapshot of how the enzyme recognizes and binds its substrate.
These studies have provided crucial insights into the catalytic mechanisms of enzymes in the hexosamine biosynthetic pathway. For example, the crystal structure of galactosamine kinase in complex with GalNAc-F has revealed the key amino acid residues involved in substrate binding and catalysis. This information is invaluable for the rational design of specific inhibitors that could have therapeutic applications.
In cases where GalNAc-F acts as an inhibitor, crystallographic studies can reveal the molecular basis of its inhibitory activity. This can provide a blueprint for the development of more potent and selective inhibitors.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying the structures and dynamics of biological macromolecules in solution. The 19F nucleus in this compound provides a sensitive probe for NMR studies of its interactions with proteins.
19F NMR can be used to monitor changes in the chemical environment of the fluorine atom upon binding to a protein. This can provide information about the binding affinity, kinetics, and the conformation of the bound ligand. Furthermore, advanced NMR techniques, such as transferred nuclear Overhauser effect spectroscopy (trNOESY), can be used to determine the three-dimensional structure of the bound GalNAc-F and to identify the specific protein residues that are in close proximity to the ligand.
These NMR-based studies have been particularly useful for characterizing the interactions of GalNAc-F with carbohydrate-binding proteins, such as lectins, and with the enzymes of the HBP. The information obtained from these studies complements the static pictures provided by X-ray crystallography and provides a more dynamic view of molecular recognition events.
Future Directions and Emerging Research Avenues
Development of Advanced Fluorinated Glycoprobes with Enhanced Specificity and Sensitivity
The development of chemical reporters to study biological processes is a cornerstone of chemical biology. Fluorinated monosaccharides, including N-Fluoroacetylgalactosamine, are emerging as a powerful class of probes for metabolic glycan engineering. biorxiv.org Unlike traditional bioorthogonal tags such as azides or alkynes, the fluorine atom is significantly smaller, minimizing steric hindrance. biorxiv.org This allows fluorinated sugars to be more readily processed by the cell's metabolic machinery, potentially leading to more accurate labeling of glycoconjugates. biorxiv.org
Once the peracetylated form of this compound (Ac4GalNFAc) is introduced to cells, it is deacetylated by cytosolic esterases and enters biosynthetic pathways. biorxiv.org It is specifically designed to target the mucin-type O-linked glycosylation pathway, a critical type of post-translational modification involved in numerous cellular processes. biorxiv.org The incorporated fluoroacetyl group can then be detected. One innovative detection method is the fluorine-selenol displacement reaction (FSeDR), where a selenium-containing probe reacts with the fluorine-tagged glycan, enabling the attachment of biotin (B1667282) or fluorophores for visualization and proteomic analysis. biorxiv.org Research has demonstrated that cells incubated with Ac4GalNFAc show intense labeling on the cell surface, confirming its successful metabolic incorporation. biorxiv.org
Furthermore, the use of the fluorine-18 (B77423) (18F) isotope in N-fluoroacetylated sugars transforms them into radiotracers for Positron Emission Tomography (PET) imaging. nih.govrsc.org This technique leverages the principle of metabolic trapping, where the fluorinated sugar is taken up and processed by cells but cannot be fully metabolized, leading to its accumulation. nih.govresearchgate.net This allows for non-invasive, real-time visualization of glycosylation activity in vivo, a powerful tool for diagnostics and for studying the dynamics of glycan metabolism in disease states. rsc.orgmdpi.com The development of these advanced probes aims to enhance both the specificity for particular glycosylation pathways and the sensitivity of their detection, providing clearer insights into the glycome. rsc.org
| Probe Type | Labeling Moiety | Key Features & Advantages | Detection Method(s) | Reference(s) |
| Metabolic Glycan Probe | N-Fluoroacetyl Group (F-Ac) | - Small size reduces steric hindrance.- Designed to target mucin-type O-glycosylation.- Enables bioorthogonal ligation. | Fluorine-Selenol Displacement Reaction (FSeDR), 19F NMR | biorxiv.org |
| PET Imaging Agent | N-[18F]Fluoroacetyl Group | - Allows for non-invasive, in vivo imaging.- Utilizes metabolic trapping for signal accumulation.- High sensitivity for detecting metabolic flux. | Positron Emission Tomography (PET) | nih.gov, rsc.org, osti.gov |
| Conventional Bioorthogonal Probe | Azide (B81097) (-N3) or Alkyne (-C≡CH) | - Larger size may cause steric perturbation.- Well-established chemistry. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | biorxiv.org, researchgate.net |
Integration of this compound Research with Systems Biology and Glycoproteomics
Systems biology aims to understand the complex interactions within a biological system as a whole. Glycoproteomics, a sub-discipline, focuses on the comprehensive identification and characterization of glycoproteins—proteins modified with carbohydrate chains (glycans). neb.com The composition and structure of these glycans are not directly predictable from the genome sequence, as they are determined by the dynamic interplay of enzymes, cellular state, and nutrient availability. neb.comfrontiersin.org Therefore, experimental methods are essential for their elucidation. neb.com
Metabolic labeling with probes like this compound provides a powerful tool to bridge this gap. By feeding cells this fluorinated sugar, researchers can tag and subsequently enrich for glycoproteins that have incorporated it. biorxiv.org Using techniques like mass spectrometry, the modified proteins and the specific sites of glycosylation can be identified on a large scale. nih.govnih.gov This approach enables a global snapshot of the O-GalNAc glycoproteome under specific conditions.
This integration is crucial for comparative studies, such as analyzing the differences in the glycoproteome between healthy and diseased cells (e.g., cancer cells). embopress.org Such studies can reveal novel biomarkers and provide insights into how altered glycosylation contributes to disease pathology. The ability to specifically tag subsets of the glycome with tools like this compound is critical for dissecting the complexity of protein glycosylation and creating a more complete picture of the system. neb.comembopress.org The ultimate goal is to map the entire "glycoproteomic space" and understand how it changes in response to various physiological and pathological stimuli. nih.govembopress.org
Exploration of Novel Synthetic Strategies for Complex Fluorinated Glycans in Research
The utility of this compound and other fluorinated glycans in research is fundamentally dependent on their accessibility through chemical synthesis. Significant efforts are being directed toward developing efficient and versatile synthetic strategies.
One common approach for synthesizing N-fluoroacetylated monosaccharides involves the chemical coupling of a per-acetylated amino sugar with a fluoroacetic acid derivative, such as sodium fluoroacetate (B1212596). biorxiv.org For radiolabeling applications, rapid and high-yield methods are critical due to the short half-life of isotopes like 18F. A one-pot synthesis for N-([18F]fluoroacetyl)-D-glucosamine, a related compound, has been developed that combines halogen exchange, hydrolysis, and condensation steps, achieving the final product in approximately 90 minutes. osti.govresearchgate.net
Looking beyond single monosaccharides, the synthesis of complex fluorinated oligosaccharides presents a significant challenge. Emerging strategies include:
Automated Glycan Assembly (AGA): This solid-phase synthesis technique is being adapted for fluorinated sugars. A novel approach, termed Fluorine-Directed Automated Glycan Assembly (FDAGA), leverages the fluorine atom itself to control the stereochemical outcome of glycosylation reactions, removing the need for traditional directing groups and simplifying the synthesis of complex structures like linear and branched oligomannosides. nih.gov
Chemoenzymatic Synthesis: This strategy combines the precision of chemical synthesis with the high selectivity of enzymatic reactions. nih.gov For example, a chemically synthesized N-glycan core can be elaborated by glycosyltransferases or endoglycosidases to add further sugar units. nih.govbeilstein-journals.org This approach is particularly powerful for creating homogeneous glycoproteins with precisely defined glycan structures, which are invaluable for functional studies. nih.govfrontiersin.org
Convergent and Microfluidic Strategies: To build large, complex N-glycans, convergent strategies assemble smaller, pre-synthesized fragments. frontiersin.org When combined with microfluidic systems, these reactions can be performed with high reproducibility and control, accelerating the production of complex glycan structures. frontiersin.org
These evolving synthetic methodologies are crucial for producing the diverse and complex fluorinated glycan structures needed to probe the intricacies of glycobiology.
| Synthetic Strategy | Description | Key Advantages | Relevant Compounds/Targets | Reference(s) |
| Direct Fluoroacetylation | Coupling of a per-acetylated amino sugar with a fluoroacetate source. | Straightforward method for producing single N-fluoroacetylated monosaccharides. | Ac4GalNFAc, Ac4GlcNFAc | biorxiv.org |
| One-Pot Radiosynthesis | Combines multiple reaction steps (halogen exchange, hydrolysis, condensation) into a single procedure. | Rapid synthesis time, crucial for short-lived isotopes. | N-[18F]fluoroacetyl-D-glucosamine | osti.gov, researchgate.net |
| Fluorine-Directed Automated Glycan Assembly (FDAGA) | Uses a C2-fluorine atom to direct stereochemistry during automated solid-phase synthesis. | High stereocontrol without traditional directing groups; enables programmed synthesis. | Fluorinated oligomannosides, N-glycan mimetics | nih.gov |
| Chemoenzymatic Synthesis | Employs enzymes (e.g., glycosyltransferases, ENGases) to modify chemically synthesized glycan scaffolds. | High specificity and efficiency for elaborating complex structures; produces homogeneous glycoproteins. | Complex N-glycans, Glycoproteins | nih.gov, beilstein-journals.org |
Computational and Theoretical Studies for Predicting Interactions and Biological Effects
Computational and theoretical methods are becoming indispensable tools for rationalizing and predicting the biological behavior of modified molecules like this compound. mdpi.com By modeling the molecule at the atomic level, these studies provide insights that are difficult to obtain through experimental means alone.
Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to explore several key aspects: mdpi.comfrontiersin.org
Conformational Analysis: The introduction of a fluorine atom, with its high electronegativity, can significantly alter the preferred three-dimensional shape (conformation) of the sugar ring and its side chains. rsc.orgresearchgate.net Computational models can predict these conformational preferences, which in turn influence how the sugar interacts with proteins. mdpi.combeilstein-journals.org
Molecular Interactions: Simulations can model the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) between the fluorinated sugar and the binding pockets of enzymes, such as glycosyltransferases, or glycan-binding proteins (lectins). frontiersin.orgnih.gov This helps to predict whether this compound will be a good substrate for a particular enzyme or how strongly it will bind to a receptor. nih.gov
Electrostatic Potential: These studies can map the electrostatic potential on the surface of the molecule, identifying regions of positive or negative charge. mdpi.com This information is critical for understanding how the molecule will be recognized by its biological targets, as electrostatic complementarity is often a key determinant of binding. frontiersin.org
By predicting how fluorination impacts molecular shape and electronic properties, computational studies can guide the design of new glycoprobes with enhanced properties. mdpi.commdpi.com For example, they can help prioritize which positions on a sugar are best for fluorination to achieve a desired biological effect, such as inhibiting a specific enzyme or enhancing binding to a receptor. This synergy between computational prediction and experimental validation accelerates the development of novel tools for chemical glycobiology. diva-portal.org
Q & A
What are the common synthetic strategies for N-fluoroacetylgalactosamine, and how do they address regioselectivity challenges?
Basic Research Question
The synthesis of this compound typically involves deoxyfluorination of precursor sugars. A widely used method employs thioglycoside intermediates (e.g., galactosazide phenyl thioglycosides), which undergo fluorination at specific hydroxyl groups using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Regioselectivity is controlled by protecting group strategies, such as temporary silyl or benzyl groups, to direct fluorination to desired positions (e.g., C-4 or C-6) .
Advanced Research Question How can stereochemical outcomes be precisely controlled during fluorination, particularly when synthesizing multi-fluorinated analogs? Advanced synthesis leverages kinetic vs. thermodynamic control during fluorination. For example, low-temperature conditions favor axial fluorination (via SN2 mechanisms), while higher temperatures may lead to equatorial products (SN1 pathways). Computational modeling (DFT) and NMR analysis of intermediate hemiacetal conformers can predict stereochemical outcomes, as demonstrated in the synthesis of 4,6-difluoro-N-acetylgalactosamine derivatives .
What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Basic Research Question
Standard characterization includes NMR (¹H, ¹³C, ¹⁹F) to confirm fluorination sites and stereochemistry. For example, ¹⁹F NMR chemical shifts distinguish equatorial vs. axial fluorine atoms (δ ~ -200 to -210 ppm for axial F; δ ~ -215 to -225 ppm for equatorial F). Mass spectrometry (HRMS) validates molecular weight and purity .
Advanced Research Question How can conflicting data between X-ray crystallography and NMR be resolved for fluorinated sugars? Contradictions may arise from dynamic conformational equilibria in solution (observed via NMR) vs. static crystal structures. Hybrid approaches, such as variable-temperature NMR and molecular dynamics simulations, can reconcile discrepancies. For instance, chair-to-boat transitions in solution may explain unexpected NOE correlations .
What role does this compound play in glycobiology studies, and how is it incorporated into glycoconjugates?
Basic Research Question
this compound serves as a metabolically stable analog of natural GalNAc, used to study glycosylation in cell-surface receptors. It is incorporated into glycoproteins via enzymatic transfer by GalNAc-transferases, with fluorination modulating binding affinity for lectins like asialoglycoprotein receptors .
Advanced Research Question How can chemo-enzymatic synthesis be optimized to produce this compound-containing glycoconjugates with high fidelity? Combining chemical synthesis of fluorinated GalNAc donors with enzymatic elongation (e.g., using β1-4-galactosyltransferases) enables site-specific glycosylation. Critical parameters include donor substrate engineering (e.g., modified UDP-fluoro-GalNAc analogs) and enzyme engineering to accommodate fluorinated substrates .
How do researchers address contradictions in biological activity data for fluorinated GalNAc analogs?
Advanced Research Question
Discrepancies in cytotoxicity or receptor-binding assays may stem from impurities (e.g., residual fluorinating agents) or differential metabolic processing. Rigorous purification (HPLC, ion-exchange chromatography) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based uptake studies) are essential. For example, conflicting reports on hepatocyte uptake were resolved by confirming the absence of hydrolyzed byproducts (e.g., free fluoride ions) .
What strategies improve the stability of this compound in aqueous solutions for long-term studies?
Advanced Research Question
Fluorinated sugars are prone to hydrolysis at acidic or basic pH. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) or formulation in buffered solutions (pH 6–7). Accelerated stability studies (40°C/75% RH) combined with LC-MS monitoring of degradation products (e.g., defluorinated GalNAc) inform optimal storage conditions .
How can enzymatic and chemical glycosylation methods be compared for synthesizing this compound-containing oligosaccharides?
Advanced Research Question
Chemical glycosylation offers flexibility in fluorination position but often suffers from low yields due to steric hindrance. Enzymatic methods provide regio- and stereoselectivity but require tailored UDP-donor substrates. A hybrid approach—chemical synthesis of core structures followed by enzymatic elongation—balances efficiency and precision, as shown in the synthesis of fluorinated Lewis X analogs .
What cross-disciplinary approaches integrate this compound into drug delivery or diagnostic platforms?
Advanced Research Question
Fluorinated GalNAc is used in targeted drug delivery via lectin-mediated uptake. For example, fluorinated GalNAc-PEG-lipid conjugates enhance liver-specific nanoparticle uptake. Validation requires in vivo imaging (e.g., PET with ¹⁸F-labeled analogs) and competitive inhibition assays to confirm receptor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
